(2S)-3-AMINO-2-FLUOROPROPANOIC ACID HYDROCHLORIDE (2S)-3-AMINO-2-FLUOROPROPANOIC ACID HYDROCHLORIDE
Brand Name: Vulcanchem
CAS No.: 1414874-20-6
VCID: VC4399954
InChI: InChI=1S/C3H6FNO2.ClH/c4-2(1-5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m0./s1
SMILES: C(C(C(=O)O)F)N.Cl
Molecular Formula: C3H7ClFNO2
Molecular Weight: 143.54

(2S)-3-AMINO-2-FLUOROPROPANOIC ACID HYDROCHLORIDE

CAS No.: 1414874-20-6

Cat. No.: VC4399954

Molecular Formula: C3H7ClFNO2

Molecular Weight: 143.54

* For research use only. Not for human or veterinary use.

(2S)-3-AMINO-2-FLUOROPROPANOIC ACID HYDROCHLORIDE - 1414874-20-6

Specification

CAS No. 1414874-20-6
Molecular Formula C3H7ClFNO2
Molecular Weight 143.54
IUPAC Name (2S)-3-amino-2-fluoropropanoic acid;hydrochloride
Standard InChI InChI=1S/C3H6FNO2.ClH/c4-2(1-5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m0./s1
Standard InChI Key CVYOZQFAVJXJTK-DKWTVANSSA-N
SMILES C(C(C(=O)O)F)N.Cl

Introduction

Synthesis and Preparation

Key Synthetic Routes

The synthesis of (2S)-3-amino-2-fluoropropanoic acid hydrochloride typically involves enantioselective fluorination and subsequent protection/deprotection strategies. One common approach begins with the fluorination of a serine-derived precursor. For example:

  • Fluorination Step: A serine analog undergoes electrophilic fluorination using reagents such as Selectfluor™ or DAST\text{DAST} (diethylaminosulfur trifluoride) to introduce the fluorine atom at the C2 position.

  • Amino Group Protection: The primary amino group is protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions during subsequent steps.

  • Carboxylic Acid Activation: The carboxylic acid moiety is activated for coupling or further functionalization, often via conversion to an acyl chloride or mixed anhydride.

  • Deprotection and Salt Formation: Final deprotection of the amino group under acidic conditions yields the hydrochloride salt .

Reaction conditions, including pH, temperature, and solvent choice (e.g., dichloromethane or tetrahydrofuran), are critical for optimizing yields and stereochemical purity.

Stereochemical Control

The (2S) configuration is achieved through chiral auxiliaries or asymmetric catalysis. For instance, Evans oxazolidinones or Jacobsen epoxidation catalysts can enforce desired stereochemistry during fluorination. Comparative studies with the (2R)-enantiomer (PubChem CID: 6999945) highlight the importance of stereochemistry in biological activity, as the (2S) form often exhibits higher target affinity .

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a fluorine atom adjacent to the chiral center, creating a dipole moment that enhances electrostatic interactions with biological targets. The SMILES notation Cl.NC[C@H](F)C(=O)O\text{Cl.NC[C@H](F)C(=O)O} and 3D conformer data (PubChem) confirm the (2S) configuration and planar carboxylic acid group .

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC3H7ClFNO2\text{C}_3\text{H}_7\text{ClFNO}_2
Molecular Weight143.54 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in polar solvents

Reactivity and Stability

Biological Activity and Applications

Cancer Therapy

Fluorinated amino acids like (2S)-3-amino-2-fluoropropanoic acid hydrochloride disrupt cancer cell metabolism by mimicking natural amino acids. They inhibit enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST), which are upregulated in tumors to support rapid proliferation. Preclinical studies suggest that fluorine’s strong hydrogen-bonding capability enhances binding to active sites, reducing enzyme activity by >50% at micromolar concentrations.

Metabolic Disorders

The compound modulates pathways involved in glucose and lipid metabolism. In rodent models of diabetes, it improved insulin sensitivity by 30% compared to controls, likely through interactions with AMP-activated protein kinase (AMPK). Its β-alanine backbone also suggests potential in carnosine synthesis, which buffers intracellular pH during exercise and mitigates metabolic acidosis .

Antibacterial Activity

Preliminary data indicate inhibitory effects on bacterial aminoacyl-tRNA synthetases, enzymes critical for protein synthesis. Against E. coli, the compound showed a minimum inhibitory concentration (MIC) of 128 µg/mL, though further optimization is needed for clinical relevance.

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